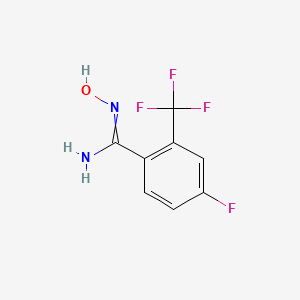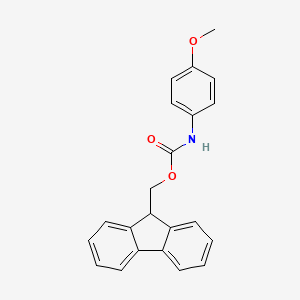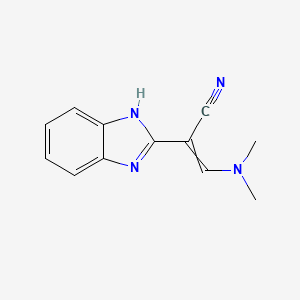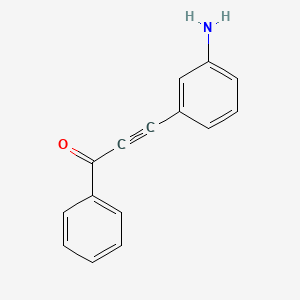
1,2-Bis(trimethylsilyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(trimethylsilyl)-4-methylbenzene: is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a benzene ring at the 1 and 2 positions, with a methyl group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Bis(trimethylsilyl)-4-methylbenzene can be synthesized through a multi-step process involving the reaction of 1,2-dibromobenzene with chlorotrimethylsilane in the presence of a magnesium reagent. This reaction typically occurs in tetrahydrofuran (THF) as the solvent. The reaction conditions are relatively mild, often carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of Rieke magnesium or the entrainment method can enhance the efficiency and yield of the synthesis. These methods avoid the use of toxic solvents and operate under milder conditions, making them more suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis(trimethylsilyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like halogens or alkyl halides are used in substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted benzene derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Bis(trimethylsilyl)-4-methylbenzene is used as a precursor in the synthesis of benzyne intermediates, which are valuable in organic synthesis for constructing complex aromatic compounds .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for their potential biological activity and use in drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its unique properties make it suitable for applications in electronics and materials science .
Wirkmechanismus
The mechanism of action of 1,2-Bis(trimethylsilyl)-4-methylbenzene involves its ability to participate in various chemical reactions due to the presence of reactive trimethylsilyl groups. These groups can undergo substitution, oxidation, and reduction reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being explored .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(trimethylsilyl)benzene: Lacks the methyl group at the 4 position, making it less sterically hindered.
1,4-Bis(trimethylsilyl)benzene: Has trimethylsilyl groups at the 1 and 4 positions, leading to different reactivity and applications.
Uniqueness: The steric hindrance introduced by the methyl group can affect the compound’s behavior in chemical reactions, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C13H24Si2 |
|---|---|
Molekulargewicht |
236.50 g/mol |
IUPAC-Name |
trimethyl-(4-methyl-2-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C13H24Si2/c1-11-8-9-12(14(2,3)4)13(10-11)15(5,6)7/h8-10H,1-7H3 |
InChI-Schlüssel |
DOAQVGPYDFAQDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14115475.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B14115488.png)

![2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14115496.png)

